molecular formula C8H5BrF2O3 B13705705 4-Bromo-2,3-difluoromandelic Acid

4-Bromo-2,3-difluoromandelic Acid

Cat. No.: B13705705
M. Wt: 267.02 g/mol
InChI Key: DKFUXMLNQKFFBD-UHFFFAOYSA-N
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Description

4-Bromo-2,3-difluoromandelic Acid is an organic compound with the molecular formula C8H5BrF2O3 It is a derivative of mandelic acid, where the aromatic ring is substituted with bromine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,3-difluoromandelic Acid typically involves the bromination and fluorination of mandelic acid derivatives.

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar reagents and conditions but optimized for higher yields and purity. The process often includes steps such as quenching, phase separation, extraction, drying, filtration, and concentration .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2,3-difluoromandelic Acid can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can yield alcohols or other reduced forms.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

4-Bromo-2,3-difluoromandelic Acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-Bromo-2,3-difluoromandelic Acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine and fluorine atoms can influence the compound’s reactivity and binding affinity, affecting various biochemical pathways.

Comparison with Similar Compounds

  • 4-Bromo-2,5-difluorobenzoic Acid
  • 2,3-Difluoromandelic Acid
  • 4-Bromo-2,3-difluorobenzoic Acid

Comparison: 4-Bromo-2,3-difluoromandelic Acid is unique due to the specific positioning of bromine and fluorine atoms on the aromatic ring, which can significantly influence its chemical properties and reactivity.

Properties

Molecular Formula

C8H5BrF2O3

Molecular Weight

267.02 g/mol

IUPAC Name

2-(4-bromo-2,3-difluorophenyl)-2-hydroxyacetic acid

InChI

InChI=1S/C8H5BrF2O3/c9-4-2-1-3(5(10)6(4)11)7(12)8(13)14/h1-2,7,12H,(H,13,14)

InChI Key

DKFUXMLNQKFFBD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C(C(=O)O)O)F)F)Br

Origin of Product

United States

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